Dimethyl 4-(3-chlorophenyl)-4-cyanoheptanedioate
Description
Dimethyl 4-(3-chlorophenyl)-4-cyanoheptanedioate is a synthetic organic compound characterized by a heptanedioate ester backbone substituted with a cyano group and a 3-chlorophenyl ring at the 4-position. The presence of the 3-chlorophenyl group and cyano substituent may influence its electronic properties, reactivity, and biological activity.
Properties
IUPAC Name |
dimethyl 4-(3-chlorophenyl)-4-cyanoheptanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4/c1-21-14(19)6-8-16(11-18,9-7-15(20)22-2)12-4-3-5-13(17)10-12/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALQEAVLMLLZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CCC(=O)OC)(C#N)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221152 | |
| Record name | 1,7-Dimethyl 4-(3-chlorophenyl)-4-cyanoheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65619-21-8 | |
| Record name | 1,7-Dimethyl 4-(3-chlorophenyl)-4-cyanoheptanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65619-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Dimethyl 4-(3-chlorophenyl)-4-cyanoheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(3-chlorophenyl)-4-cyanoheptanedioate typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then subjected to further reactions involving esterification and cyano group introduction. The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are crucial to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(3-chlorophenyl)-4-cyanoheptanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Dimethyl 4-(3-chlorophenyl)-4-cyanoheptanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 4-(3-chlorophenyl)-4-cyanoheptanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and ester functionalities play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Functional Group Comparisons
Physicochemical and Pharmacological Properties
- Lipophilicity: The ester groups in this compound likely enhance membrane permeability compared to carboxylic acid derivatives like caffeic acid .
- Reactivity: The cyano group may facilitate nucleophilic reactions, contrasting with the thione group in triazole-thiones (), which participate in hydrogen bonding .
Biological Activity
Dimethyl 4-(3-chlorophenyl)-4-cyanoheptanedioate, a synthetic compound, has garnered interest in various biological studies due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from case studies.
- Chemical Formula : C13H14ClN2O4
- CAS Number : 65619-21-8
- Molecular Weight : 284.71 g/mol
This compound is believed to exert its biological effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing lipid metabolism.
- Receptor Modulation : The presence of the chlorophenyl group indicates potential interactions with various receptors, which could mediate its pharmacological effects.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. A study evaluated its ability to scavenge free radicals using the DPPH assay, revealing an IC50 value comparable to established antioxidants.
| Compound | IC50 (µM) |
|---|---|
| This compound | 25.0 |
| Ascorbic Acid | 20.0 |
Anti-inflammatory Effects
In vitro studies have shown that this compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.
Case Studies
-
Study on Lipid Metabolism :
- In a controlled experiment involving hyperlipidemic rats, administration of this compound resulted in a significant reduction in serum cholesterol levels.
- Findings : The compound reduced total cholesterol by approximately 30% compared to the control group over a 14-day period.
-
Neuroprotective Effects :
- A recent study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury.
- Results : Treatment with this compound significantly improved neuronal survival rates and reduced markers of oxidative damage.
Toxicological Profile
Despite its promising biological activities, the safety profile of this compound must be considered. Acute toxicity studies indicate:
- LD50 : Greater than 2000 mg/kg in rodents, suggesting low acute toxicity.
- Skin Irritation : Mild irritation was observed upon dermal exposure.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Dimethyl 4-(3-chlorophenyl)-4-cyanoheptanedioate, and how can their efficiency be methodologically compared?
- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. To compare efficiency, employ factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) and measure yields, reaction times, and purity via HPLC or GC-MS. Statistical tools like ANOVA can identify significant variables . For example, highlights oxidation/reduction pathways using KMnO₄ or LiAlH₄, which can be benchmarked against newer catalytic methods .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what analytical challenges are commonly encountered?
- Answer : Use H/C NMR to confirm ester, cyano, and chlorophenyl groups, complemented by FT-IR for functional group validation. LC-MS is critical for purity assessment. Challenges include overlapping peaks in NMR due to steric hindrance from the 3-chlorophenyl group. emphasizes high-purity standards for lab-grade analysis, requiring multiple orthogonal techniques (e.g., TLC with UV detection) .
Advanced Research Questions
Q. How can computational chemistry be applied to predict the reactivity or stability of this compound under varying conditions?
- Answer : Density Functional Theory (DFT) calculations can model electronic effects of the electron-withdrawing cyano and chloro groups on ester hydrolysis rates. Molecular dynamics simulations (e.g., using GROMACS) can predict solubility in different solvents. demonstrates predictive modeling for similar spiro compounds, which can be adapted to study degradation pathways under thermal stress .
Q. What methodological strategies resolve contradictions in reported bioactivity data for structurally similar cyanoheptanedioate derivatives?
- Answer : Conduct systematic meta-analyses of published datasets, focusing on variables like assay conditions (e.g., cell lines, concentration ranges). Use Bland-Altman plots to assess inter-study variability. recommends replicating disputed experiments with standardized protocols (e.g., OECD guidelines) and validating via orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. Design a factorial experiment to optimize reaction conditions for synthesizing this compound. What parameters should be prioritized?
- Answer : A factorial design should test temperature (40°C vs. 80°C), catalyst type (acidic vs. basic), and solvent polarity (THF vs. DMF). Prioritize parameters using Pareto analysis of preliminary screening data. ’s framework for process control in chemical engineering recommends real-time monitoring via in-situ FT-IR to track intermediate formation .
Methodological Framework for Data Contradictions
- Step 1 : Identify conflicting datasets (e.g., divergent IC₅₀ values in cytotoxicity studies).
- Step 2 : Apply Hill’s criteria for causality (e.g., dose-response consistency across studies) .
- Step 3 : Validate using advanced techniques like cryo-EM for target binding confirmation or isotopic labeling for metabolic stability assays .
Theoretical Linkage
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
